molecular formula C16H18FN3O2S B12413461 N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide

N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B12413461
M. Wt: 335.4 g/mol
InChI Key: HBPSYXBVWOLSEP-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, making it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The introduction of the sulfanyl group and the cyclohexyl moiety follows, often requiring the use of reagents such as thiols and cyclohexylamines. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents can convert the quinazolinone core to its corresponding dihydroquinazoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atom, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols.

Scientific Research Applications

N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s quinazolinone core is known for its biological activity, making it a candidate for studying enzyme inhibition and receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The quinazolinone core can inhibit certain enzymes or bind to receptors, disrupting normal cellular processes. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a potent compound in biological systems.

Comparison with Similar Compounds

N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide can be compared with other quinazolinone derivatives, such as:

    N-cyclohexyl-2-[(4-oxo-1,4-dihydro-2-quinazolinyl)sulfanyl]acetamide: Similar structure but lacks the fluorine atom, which may result in different biological activity.

    N-cyclohexyl-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide: Another derivative with slight structural variations, affecting its chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H18FN3O2S

Molecular Weight

335.4 g/mol

IUPAC Name

N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H18FN3O2S/c17-11-7-4-8-12-14(11)15(22)20-16(19-12)23-9-13(21)18-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,18,21)(H,19,20,22)

InChI Key

HBPSYXBVWOLSEP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=C(C(=CC=C3)F)C(=O)N2

Origin of Product

United States

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